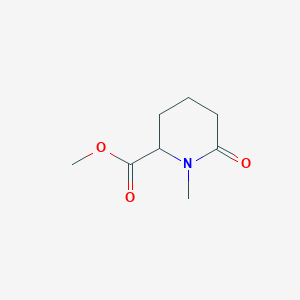

Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-6-oxopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXXVTTTXQNAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

An In-Depth Technical Guide to the

Abstract

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a pivotal heterocyclic scaffold and a versatile intermediate in the synthesis of complex pharmaceutical agents and natural product analogues. Its structure, featuring a lactam ring, a stereocenter at the C-2 position, and functional handles for further elaboration, makes it a valuable building block for drug discovery professionals. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this molecule. We will dissect key methodologies, including the classical Dieckmann condensation, strategic N-alkylation of a piperidone precursor, and catalytic hydrogenation of pyridone systems. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to equip researchers with the knowledge for efficient and rational synthesis.

Introduction and Strategic Overview

The 6-oxopiperidine-2-carboxylate core is a delta-lactam structure that serves as a constrained alpha-amino acid derivative.[1][2] The addition of a methyl group to the lactam nitrogen (N-1) modulates the compound's electronic and steric properties, influencing its reactivity and biological interactions. The synthesis of the target molecule, Methyl 1-methyl-6-oxopiperidine-2-carboxylate, can be approached through several distinct strategies, primarily revolving around the timing of ring formation and N-alkylation.

The three dominant retrosynthetic approaches are:

-

Intramolecular Cyclization: Constructing the piperidone ring from an acyclic N-methylated diester precursor via a Dieckmann condensation. This is often a robust method for forming 5- and 6-membered rings.[3][4]

-

N-Alkylation of a Pre-formed Ring: Synthesizing the parent Methyl 6-oxopiperidine-2-carboxylate scaffold first, followed by a selective methylation of the lactam nitrogen.[5]

-

Heteroaromatic Ring Reduction: Starting with a corresponding N-methylated pyridone derivative and reducing the aromatic ring via catalytic hydrogenation to yield the saturated lactam.

This guide will explore these routes, providing the mechanistic rationale and practical considerations for each.

Principal Synthetic Methodologies

Route 1: Dieckmann Condensation of an N-Methylated Acyclic Diester

The Dieckmann condensation is a powerful intramolecular, base-catalyzed reaction of a diester to form a β-keto ester.[4][6][7] For the synthesis of our target molecule, this involves the cyclization of a suitably substituted N-methylated adipate diester. This approach builds the core piperidone ring with the ester and future keto group correctly positioned.

Causality and Mechanistic Insight: The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium hydride) which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[3][7] The subsequent elimination of an alkoxide leaving group generates the cyclic β-keto ester. The reaction is driven to completion because the resulting β-keto ester has an acidic proton between the two carbonyls, which is readily deprotonated by the base, making the final deprotonation step effectively irreversible.[4]

Caption: Workflow for Route 1 via Dieckmann Condensation.

Advantages:

-

High convergence and efficiency in ring formation.

-

Well-established and reliable classical reaction.

Challenges:

-

Requires the prior synthesis of the specific acyclic diester precursor.

-

Careful control of reaction conditions is necessary to avoid side reactions like intermolecular condensation.

Route 2: N-Alkylation of Methyl 6-oxopiperidine-2-carboxylate

This strategy involves forming the piperidone ring first and then introducing the N-methyl group in a subsequent step. This is a logical approach if the parent lactam, Methyl 6-oxopiperidine-2-carboxylate, is readily available or simpler to synthesize than the N-methylated acyclic precursor required for Route 1.

Causality and Mechanistic Insight: The N-alkylation of a lactam is a standard nucleophilic substitution reaction.[5] A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the amide nitrogen, creating a highly nucleophilic lactam anion. This anion then attacks a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), displacing the halide or sulfate leaving group to form the N-methylated product. N-alkylation is generally favored over O-alkylation for lactams.[8]

Caption: Workflow for Route 2 via N-Alkylation.

Advantages:

-

Modular approach, separating ring formation from N-functionalization.

-

Can be advantageous if the parent lactam is commercially available.

Challenges:

-

Requires handling of potent and potentially hazardous alkylating agents.

-

The synthesis of the initial Methyl 6-oxopiperidine-2-carboxylate may be non-trivial.

Route 3: Catalytic Hydrogenation of a Pyridone Precursor

This method leverages the reduction of a heteroaromatic precursor, specifically a derivative of 2-pyridone. The saturation of the ring provides direct access to the desired piperidone scaffold.

Causality and Mechanistic Insight: Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridone ring in the presence of a metal catalyst.[9] Catalysts such as platinum oxide (PtO₂) or rhodium-on-carbon (Rh/C) are commonly employed.[10][11] The reaction typically requires elevated pressures of hydrogen gas and a suitable solvent like methanol or acetic acid. The pyridine nitrogen can sometimes act as a catalyst poison, but the electronic nature of the pyridone ring and the presence of substituents can mitigate this effect, allowing for successful reduction.[10]

Caption: Workflow for Route 3 via Pyridone Hydrogenation.

Advantages:

-

Potentially a very direct and atom-economical route if the pyridone precursor is accessible.

-

Avoids the use of strong bases or alkylating agents.

Challenges:

-

Synthesis of the substituted pyridone starting material can be complex.

-

Requires specialized high-pressure hydrogenation equipment.

-

Catalyst poisoning can be an issue, leading to incomplete reactions or the need for high catalyst loading.[10]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Dieckmann Condensation | Route 2: N-Alkylation | Route 3: Catalytic Hydrogenation |

| Key Reaction | Intramolecular Claisen Condensation | Nucleophilic Substitution (N-Alkylation) | Heteroaromatic Ring Reduction |

| Starting Materials | N-methylated acyclic diester | Methyl 6-oxopiperidine-2-carboxylate, Methylating agent | N-methylated pyridone carboxylate |

| Advantages | Robust C-C bond formation, good for ring construction. | Modular and straightforward if precursor is available. | Atom economical, clean reaction profile. |

| Disadvantages | Multi-step precursor synthesis. Requires strong base. | Requires synthesis of parent lactam. Use of toxic alkylating agents. | Requires specialized high-pressure equipment. Potential catalyst poisoning. |

Detailed Experimental Protocol: Route 1

This section provides a representative, self-validating protocol for the synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate via the Dieckmann condensation pathway.

Part A: Synthesis of Diethyl 2-(Methylamino)adipate (Precursor)

Materials:

-

Diethyl 2-bromoadipate

-

Methylamine (40% solution in water)

-

Acetonitrile

-

Potassium carbonate (K₂CO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of diethyl 2-bromoadipate (1 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add methylamine solution (3 eq) dropwise at room temperature.

-

Stir the reaction mixture at 50°C for 16 hours. Monitor reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl 2-(methylamino)adipate, which can be used in the next step without further purification.

Safety: Methylamine is a corrosive and flammable gas/liquid. Diethyl 2-bromoadipate is a lachrymator. Perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part B: Dieckmann Cyclization

Materials:

-

Diethyl 2-(methylamino)adipate (from Part A)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Hydrochloric acid (1 M)

Procedure:

-

Wash sodium hydride (1.2 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous toluene under an inert atmosphere (Nitrogen or Argon).

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of diethyl 2-(methylamino)adipate (1 eq) in anhydrous toluene dropwise to the NaH suspension over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 4 hours. Hydrogen gas evolution will be observed.

-

Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The resulting crude product is the ethyl ester. For the target methyl ester, transesterification or starting with the dimethyl adipate derivative is required. If starting with the dimethyl ester, the product can be purified by silica gel column chromatography to yield Methyl 1-methyl-6-oxopiperidine-2-carboxylate.

Safety: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere. The quenching step is highly exothermic and must be performed slowly and with extreme caution.

Conclusion

The synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate can be successfully achieved through several strategic routes. The Dieckmann condensation offers a classic and robust method for constructing the core lactam ring from an acyclic precursor. Alternatively, N-alkylation of a pre-formed piperidone or catalytic hydrogenation of a pyridone provides viable, albeit different, strategic approaches, each with its own set of advantages and challenges. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability requirements, and the specific equipment and expertise available in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives . ResearchGate. Available at: [Link]

-

1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 . PubChem. Available at: [Link]

-

Dieckmann Condensation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

6-Oxopiperidine-2-carboxylic acid | C6H9NO3 . PubChem. Available at: [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro . ACS Publications. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. Available at: [Link]

-

1-methyl-6-oxopiperidine-2-carboxylic acid (C7H11NO3) . PubChemLite. Available at: [Link]

-

Dieckmann Condensation Reactions . Chad's Prep®. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . National Institutes of Health. Available at: [Link]

-

Cyclization of the 4-cyanobutyl radical . ResearchGate. Available at: [Link]

-

Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts . TIB (Leibniz Information Centre for Science and Technology). Available at: [Link]

-

Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 . PubChem. Available at: [Link]

-

Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst . DataPDF. Available at: [Link]

-

Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications . National Institutes of Health. Available at: [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate . PrepChem.com. Available at: [Link]

-

Claisen Condensation Reactions . Chad's Prep®. Available at: [Link]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate . Technical Disclosure Commons. Available at: [Link]

-

Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) . HMDB. Available at: [Link]

-

Synthesis of O6-alkylated preQ1 derivatives . Beilstein Journals. Available at: [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.

-

Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts . ACS Publications. Available at: [Link]

-

Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes . The Royal Society of Chemistry. Available at: [Link]

-

23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization . Chemistry LibreTexts. Available at: [Link]

-

Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate . LookChem. Available at: [Link]

-

Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium . MDPI. Available at: [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids . National Institutes of Health. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . MDPI. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors . ACG Publications. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datapdf.com [datapdf.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of Methyl 1-methyl-6-oxopiperidine-2-carboxylate. The document is intended for researchers, medicinal chemists, and drug development professionals who utilize complex heterocyclic scaffolds in their work.

Introduction

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a substituted piperidine derivative featuring a lactam (a cyclic amide), an N-methyl group, and a methyl ester. Its core structure, the 6-oxopiperidine-2-carboxylate scaffold, is a valuable building block in synthetic organic chemistry and medicinal chemistry, serving as a key intermediate for various biologically active compounds.[1] The addition of a methyl group to the nitrogen atom can significantly alter the molecule's physicochemical properties, including its solubility, metabolic stability, and interaction with biological targets, a phenomenon often referred to as the "magic methyl" effect in drug design.[2] This guide synthesizes structural data, predictable reactivity, and spectroscopic information to provide a robust resource for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of Methyl 1-methyl-6-oxopiperidine-2-carboxylate define its behavior in chemical and biological systems. These properties are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 1-methyl-6-oxopiperidine-2-carboxylate | [3] |

| CAS Number | 20845-27-6 | [3] |

| Molecular Formula | C₈H₁₃NO₃ | [3] |

| Molecular Weight | 171.19 g/mol | [3] |

| Exact Mass | 171.089543 Da | [3] |

| Canonical SMILES | CN1C(CCCC1=O)C(=O)OC | [4] |

| InChIKey | YZEGGKQFWJCIQG-UHFFFAOYSA-N | [4] |

| Predicted XLogP3 | 1.1 | [4] |

| Topological Polar Surface Area | 46.6 Ų | [5] |

Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic pathway can be designed based on established organic chemistry principles, such as the Dieckmann condensation for ring formation followed by N-alkylation.

Proposed Synthetic Workflow

The synthesis commences with a suitable acyclic diester, which undergoes an intramolecular condensation to form the piperidine ring. The resulting lactam ester is then methylated at the nitrogen atom to yield the final product.

Caption: Proposed synthetic workflow for Methyl 1-methyl-6-oxopiperidine-2-carboxylate.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous chemical transformations.

Step 1: Synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Solvent: Wash the sodium hydride with dry hexanes to remove the mineral oil, then suspend it in anhydrous toluene.

-

Reactant Addition: Dissolve dimethyl 2-(methylamino)heptanedioate (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.

-

Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the carbon alpha to one of the ester groups, initiating the intramolecular cyclization without competing saponification. Toluene is an appropriate high-boiling, aprotic solvent.

-

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quench: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: Quenching with a mild acid like NH₄Cl neutralizes the basic alkoxide formed during the reaction, preventing potential side reactions upon workup.

-

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel.

-

Elution: Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

-

Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and evaporate the solvent in vacuo to yield Methyl 1-methyl-6-oxopiperidine-2-carboxylate as a clear oil or low-melting solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.75 (s, 3H, -OCH₃), δ ~3.40 (dd, 1H, H-2), δ ~2.95 (s, 3H, N-CH₃), δ ~2.40 (m, 2H, H-5), δ ~1.90-2.10 (m, 4H, H-3, H-4). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~172.5 (C=O, ester), δ ~170.0 (C=O, lactam), δ ~60.0 (C-2), δ ~52.0 (-OCH₃), δ ~45.0 (N-CH₂), δ ~35.0 (N-CH₃), δ ~30.0 (C-5), δ ~25.0 (C-4), δ ~22.0 (C-3). |

| FT-IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1735 (C=O ester stretch, strong), ~1680 (C=O lactam stretch, strong), ~1200 (C-O stretch).[6] |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 171. Key fragments at m/z = 140 ([M-OCH₃]⁺), m/z = 112 ([M-COOCH₃]⁺). |

Chemical Reactivity and Stability

The reactivity of the molecule is dominated by its two carbonyl-containing functional groups: the ester and the lactam.

Caption: Key reactivity pathways for Methyl 1-methyl-6-oxopiperidine-2-carboxylate.

-

Hydrolysis: The ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid.[7] The lactam is more stable but can be hydrolyzed under more forceful basic or acidic conditions to yield the ring-opened amino acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the lactam carbonyl groups, leading to the formation of 1-methyl-2-(hydroxymethyl)piperidine.

-

Enolate Formation: The proton at the C-2 position is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can be used as a nucleophile in alkylation or condensation reactions, allowing for further functionalization at this position.

-

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place to prevent hydrolysis.[8]

Relevance in Medicinal Chemistry and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The 6-oxopiperidine-2-carboxylate moiety, as a constrained derivative of glutamic acid, is of particular interest.

-

Scaffold for Bioactive Molecules: Derivatives of 6-oxopiperidine-2-carboxylic acid have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, indicating the potential of this core structure in developing treatments for neurological disorders.[1]

-

Impact of N-Methylation: The introduction of the N-methyl group is a common lead optimization strategy.[9] It can:

-

Increase Lipophilicity: Potentially improving membrane permeability and blood-brain barrier penetration.

-

Block Metabolism: Prevent N-dealkylation, which is a common metabolic pathway, thereby increasing the compound's half-life.

-

Modulate Conformation: The methyl group can influence the conformational preference of the piperidine ring, which may lead to enhanced binding affinity for a biological target.[2]

-

Safety and Handling

Based on data for the analogous carboxylic acid, this compound should be handled with appropriate care.[7]

-

GHS Hazard Classification:

-

Recommended Precautions:

-

Handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical advice.

-

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.

- PubChem. (n.d.). 1-Methyl-6-oxopiperidine-2-carboxylic acid.

- PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid.

- Combi-Blocks, Inc. (2023). JR-0732 - Safety Data Sheet.

- ACS Publications. (n.d.). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.

- PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate.

- ResearchGate. (n.g.). Figure S6. 13 C-NMR spectrum of methyl....

- PubChemLite. (n.d.). 1-methyl-6-oxopiperidine-2-carboxylic acid (C7H11NO3).

- ChemScene. (n.d.). Methyl 2-oxopiperidine-4-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl 6-oxopiperidine-2-carboxylate.

- PubMed. (2013). [Application of methyl in drug design].

- PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.

- Echemi. (n.d.). methyl1-methyl-6-oxopiperidine-2-carboxylate.

- PubChemLite. (n.d.). Methyl 6-oxopiperidine-2-carboxylate (C7H11NO3).

- Benchchem. (n.d.). 6-Oxopiperidine-2-carboxylate.

- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.

- HMDB. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).

- PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- CDN. (n.d.). Infrared Spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. 1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 | CID 53857154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. combi-blocks.com [combi-blocks.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 1-methyl-6-oxopiperidine-2-carboxylate as a synthetic intermediate

An In-Depth Technical Guide to Methyl 1-methyl-6-oxopiperidine-2-carboxylate: A Versatile Intermediate in Modern Synthesis

Introduction

In the landscape of pharmaceutical development and complex molecule synthesis, the piperidine scaffold stands out as a "privileged structure" due to its frequent appearance in a vast array of clinically approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets.[2] Within this important class of heterocycles, Methyl 1-methyl-6-oxopiperidine-2-carboxylate emerges as a highly functionalized and synthetically versatile intermediate.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this key intermediate. We will delve into its physicochemical properties, explore robust synthetic methodologies, and analyze its reactivity, showcasing its potential as a cornerstone for the synthesis of novel chemical entities. By explaining the causality behind experimental choices and grounding our discussion in authoritative references, this document serves as both a practical guide and a strategic resource for leveraging this powerful synthetic tool.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. Methyl 1-methyl-6-oxopiperidine-2-carboxylate, a derivative of pipecolic acid, is a chiral molecule featuring a lactam, an ester, and a tertiary amine, offering multiple handles for chemical modification.

Key Properties Summary

The table below summarizes the core physicochemical data for the parent carboxylic acid and the target methyl ester.

| Property | Value (for Methyl Ester) | Value (for Carboxylic Acid) | Source |

| IUPAC Name | 1-Methyl-6-oxo-piperidine-2-carboxylic acid methyl ester | 1-methyl-6-oxopiperidine-2-carboxylic acid | [3] |

| CAS Number | 20845-27-6 | 1367674-43-8 | [3][4] |

| Molecular Formula | C₈H₁₃NO₃ | C₇H₁₁NO₃ | [3][4] |

| Molecular Weight | 171.19 g/mol | 157.17 g/mol | [3][4] |

| Canonical SMILES | CN1C(CCCC1=O)C(=O)OC | CN1C(CCCC1=O)C(=O)O | [4] |

| InChIKey | GTXXDFUYEKXHRF-UHFFFAOYSA-N | GTXXDFUYEKXHRF-UHFFFAOYSA-N | [4] |

| Physical Form | Solid (predicted) | Data not available | [5] |

Safety and Handling

Based on the GHS classification for the parent carboxylic acid, appropriate safety measures should be taken. The compound is expected to cause skin and serious eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

The synthesis of this intermediate can be approached through several logical pathways. A highly efficient and straightforward method involves the direct esterification of its corresponding carboxylic acid, 1-methyl-6-oxopiperidine-2-carboxylic acid. This precursor itself can be synthesized from commercially available starting materials.

Synthetic Workflow Overview

The overall transformation can be visualized as a two-step process starting from 6-oxopiperidine-2-carboxylic acid: N-methylation followed by esterification.

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Experimental Protocol: Fischer Esterification

This protocol details the synthesis of the title compound from its carboxylic acid precursor using a classic Fischer-Speier esterification method, which is well-suited for its structural features.

Materials:

-

1-methyl-6-oxopiperidine-2-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 mL per gram of acid)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-6-oxopiperidine-2-carboxylic acid.

-

Reagent Addition: Add anhydrous methanol to dissolve the starting material. Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting acid spot.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Workup - Extraction: Most of the methanol is removed under reduced pressure. The remaining aqueous residue is then extracted three times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 1-methyl-6-oxopiperidine-2-carboxylate.

Reactivity and Applications as a Synthetic Intermediate

The true value of Methyl 1-methyl-6-oxopiperidine-2-carboxylate lies in the distinct reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

Key Reactive Sites and Transformations

-

Lactam Carbonyl (C6-oxo): The amide bond is relatively stable, but the carbonyl can be targeted.

-

Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) can reduce the lactam to afford the corresponding N-methyl piperidine derivative, Methyl 1-methylpiperidine-2-carboxylate. This transformation is fundamental for converting the rigid lactam scaffold into a flexible piperidine ring, a common core in many pharmaceuticals.[6]

-

-

Ester Group (C2-carboxylate): The methyl ester is a versatile handle for various modifications.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) or acid-catalyzed hydrolysis will revert the ester to the carboxylic acid, which can then be coupled with amines to form amides using standard coupling reagents (e.g., HATU, EDC).

-

Reduction: The ester can be selectively reduced to a primary alcohol using reagents like LiBH₄, leaving the lactam intact.

-

Grignard Reaction: Reaction with Grignard reagents (R-MgBr) can convert the ester into a tertiary alcohol.

-

-

α-Protons (C3 and C5): The protons adjacent to the carbonyl groups can be deprotonated with a strong base to form enolates, allowing for alkylation or other C-C bond-forming reactions.

Caption: Key synthetic transformations of the intermediate.

Applications in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, found in drugs targeting a wide range of diseases, including central nervous system (CNS) disorders and cancer.[2] Methyl 1-methyl-6-oxopiperidine-2-carboxylate serves as an excellent starting point for accessing novel analogs of these drugs.

-

Scaffold for CNS Agents: Many CNS-active drugs, such as methylphenidate (Ritalin) and various opioids, feature a substituted piperidine core. The transformations described above allow for the synthesis of diverse libraries of piperidine derivatives for screening against CNS targets.[7]

-

Synthesis of Enzyme Inhibitors: Pipecolic acid and its derivatives are known to be utilized in the synthesis of enzyme inhibitors.[8] The defined stereochemistry at C2 and the potential for further functionalization make this intermediate valuable for creating potent and selective inhibitors.

-

Building Block for Natural Product Synthesis: Piperidine alkaloids are a large class of natural products with diverse biological activities.[1][9] This intermediate can serve as a chiral building block in the total synthesis of such complex molecules.

Conclusion

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its well-defined structure, featuring multiple, orthogonally reactive functional groups, provides a robust platform for the efficient construction of complex molecular architectures. From the creation of diverse compound libraries for high-throughput screening to the targeted synthesis of complex natural products and novel pharmaceutical agents, its utility is broad and significant. The synthetic protocols and reactivity patterns outlined in this guide demonstrate its value and provide a framework for its successful application in research and development. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this one will only increase, solidifying its place in the modern synthetic chemist's toolbox.

References

-

PubChem. (n.d.). 1-Methyl-6-oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gazzar, A. B. A., Allouchi, H., & Chastanet, J. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1351-o1353. Retrieved from [Link]

-

Woll, M. G., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 64(22), 16348–16364. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-6-oxopiperidine-2-carboxylic acid (C7H11NO3). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Medicinal Chemistry, 6(9), 1021-1042. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Lowe, B. R., et al. (2020). Improved Synthesis of N-Methylcadaverine. Molbank, 2020(4), M1163. Retrieved from [Link]

-

Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Retrieved from [Link]

-

PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (n.d.). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116568. Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 | CID 53857154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 6-oxopiperidine-2-carboxylate | 111479-60-8 [sigmaaldrich.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Introduction: Elucidating a Core Heterocyclic Structure

Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a substituted piperidine, a class of nitrogen-containing heterocyclic compounds of immense interest in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmacologically active molecules.[1] The precise characterization of its derivatives is paramount for ensuring structural integrity, predicting reactivity, and understanding structure-activity relationships (SAR).

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of Methyl 1-methyl-6-oxopiperidine-2-carboxylate. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers engaged in organic synthesis and pharmaceutical development.

Compound Profile:

-

IUPAC Name: Methyl 1-methyl-6-oxopiperidine-2-carboxylate

-

Molecular Formula: C₈H₁₃NO₃

-

Molecular Weight: 171.19 g/mol

-

CAS Number: 20845-27-6

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and spatial arrangement of ¹H and ¹³C nuclei. For Methyl 1-methyl-6-oxopiperidine-2-carboxylate, NMR is essential to confirm the N-methylation, the presence of the ester, and the substitution pattern on the piperidine ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule. The predicted chemical shifts are based on the analysis of similar piperidine structures and standard chemical shift ranges.[2]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Structural Rationale |

| H-2 | 3.5 - 3.8 | Doublet of Doublets (dd) | 1H | Methine proton alpha to both the ester carbonyl and the nitrogen atom. Its chemical shift is significantly downfield. |

| O-CH ₃ (Ester) | ~3.7 | Singlet (s) | 3H | Protons of the methyl ester group are deshielded by the adjacent oxygen. |

| N-CH ₃ | ~2.9 | Singlet (s) | 3H | Protons of the N-methyl group are deshielded by the nitrogen atom. |

| H-3, H-5 | 1.8 - 2.4 | Multiplet (m) | 4H | Diastereotopic methylene protons adjacent to the chiral center and the lactam carbonyl. They exhibit complex splitting patterns. |

| H-4 | 1.6 - 1.8 | Multiplet (m) | 2H | Methylene protons on the piperidine ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The presence of two distinct carbonyl signals is a key diagnostic feature. Predicted shifts are based on published data for piperidine derivatives and standard chemical shift tables.[3][4][5]

| Assignment | Predicted δ (ppm) | Structural Rationale |

| C =O (Ester) | 170 - 174 | Carbonyl carbon of the methyl ester functional group. |

| C =O (Lactam) | 168 - 172 | Carbonyl carbon of the cyclic amide (lactam). |

| C -2 | 55 - 60 | Methine carbon alpha to the nitrogen and the ester carbonyl. |

| O-C H₃ (Ester) | ~52 | Carbon of the methyl ester group. |

| N-C H₃ | 35 - 40 | Carbon of the N-methyl group. |

| C -3, C -5, C -4 | 20 - 35 | Carbons of the piperidine ring methylene groups. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to prevent signal broadening.

-

Instrument Setup:

-

Utilize a 400 MHz (or higher) NMR spectrometer.

-

Insert the NMR tube into the probe and lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to a standard range (e.g., -1 to 12 ppm).

-

Apply a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, IR is crucial for confirming the presence of the two distinct carbonyl groups (lactam and ester).

Characteristic IR Absorption Frequencies

The presence of strong absorption bands in the carbonyl region is the most telling feature of the IR spectrum.

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| Ester C=O | 1735 - 1750 | Strong | Stretch |

| Lactam C=O | 1640 - 1680 | Strong | Stretch |

| C-O (Ester) | 1150 - 1250 | Strong | Stretch |

| C-N (Amide/Amine) | 1100 - 1200 | Medium | Stretch |

| C-H (sp³) | 2850 - 3000 | Medium-Strong | Stretch |

Expert Insight: The lactam carbonyl frequency is typically lower than that of the ester carbonyl due to resonance effects involving the nitrogen lone pair, which imparts more single-bond character to the C=O bond. This difference allows for the clear distinction between the two carbonyls.[3]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is displayed. No further processing is usually required.

Caption: Key functional groups and their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. This data is critical for confirming the molecular formula and corroborating the structure determined by NMR.

Molecular Ion and Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is expected. Under harsher conditions like Electron Ionization (EI), fragmentation will occur.

| m/z Value | Proposed Fragment | Formula | Interpretation |

| 172 | [M+H]⁺ | [C₈H₁₄NO₃]⁺ | Protonated molecular ion (ESI) |

| 171 | [M]⁺• | [C₈H₁₃NO₃]⁺• | Molecular ion (EI) |

| 140 | [M - OCH₃]⁺ | [C₇H₁₀NO₂]⁺ | Loss of the methoxy radical from the ester. |

| 112 | [M - COOCH₃]⁺ | [C₆H₁₀NO]⁺ | Loss of the carbomethoxy radical (alpha-cleavage). This is a common and often prominent fragmentation for esters.[6][7] |

| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | Cleavage of the ring, potentially forming a methyl-dihydropyridinium ion after rearrangement. |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Carbomethoxy cation. |

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage (e.g., 3-4 kV) and cone voltage to optimal values for ionization without excessive fragmentation.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition: Acquire data for a short period (e.g., 1 minute) to obtain an averaged spectrum with high ion counts. The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions detected.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and definitive characterization of Methyl 1-methyl-6-oxopiperidine-2-carboxylate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the critical ester and lactam carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for the rigorous quality control and structural verification required in modern chemical and pharmaceutical research.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

-

ACS Publications. (2022). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-6-oxopiperidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-6-oxopiperidine-2-carboxylic acid (C7H11NO3). Retrieved from [Link]

-

PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Journal of Analytical Toxicology. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Retrieved from [Link]

Sources

The Ascendance of a Scaffold: A Technical Guide to the Discovery and Evolution of 6-Oxopiperidine-2-carboxylate Derivatives

This in-depth technical guide charts the scientific journey of 6-oxopiperidine-2-carboxylate derivatives, from their initial discovery as natural metabolites to their current status as privileged scaffolds in modern drug discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, synthesis, and therapeutic applications of this versatile chemical entity, grounded in field-proven insights and detailed experimental methodologies.

Introduction: A Scaffold of Biological and Synthetic Significance

The 6-oxopiperidine-2-carboxylate core, a cyclic lactam of α-aminoadipic acid, is a heterocyclic motif that has garnered significant attention in the scientific community.[1] Its rigid, chiral structure and the presence of both a lactam and a carboxylic acid functional group make it a versatile building block for the synthesis of complex molecular architectures.[1] Initially identified as a microbial metabolite, its journey into the realm of medicinal chemistry has been marked by key discoveries that have unlocked its potential for therapeutic intervention in a range of diseases. This guide will explore the multifaceted nature of this scaffold, from its biochemical origins to its role in the development of cutting-edge therapeutics.

The Genesis of a Scaffold: Discovery and Early Insights

The story of 6-oxopiperidine-2-carboxylate begins in the realm of microbiology. Early investigations into the fermentation processes of Penicillium chrysogenum, the mold responsible for producing penicillin, revealed the presence of 6-oxopiperidine-2-carboxylic acid as a principal constituent alongside penicillin V.[1] This discovery was significant as it provided evidence regarding the biosynthetic precursors of hydrophobic penicillins.[1] The compound, found to be a nearly racemic lactam, is formed through the enzymatic cyclization of α-aminoadipic acid, a key intermediate in the lysine biosynthesis pathway in fungi.[2]

More recently, the biological significance of this scaffold has been highlighted in the context of human metabolic disorders. 6-Oxopiperidine-2-carboxylate, also referred to as 6-oxo-pipecolate (6-oxo-PIP), has been identified as a stable and reliable biomarker for pyridoxine-dependent epilepsy (PDE).[3][4] In individuals with PDE, a deficiency in the ALDH7A1 enzyme leads to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[5] 6-oxo-PIP is formed from the oxidation of an intermediate in the equilibration of α-AASA and P6C, and its elevated levels in blood, urine, and cerebrospinal fluid serve as a diagnostic marker for this rare genetic disorder.[3]

Figure 1: Simplified pathway of L-lysine degradation highlighting the accumulation of 6-oxo-PIP in Pyridoxine-Dependent Epilepsy (PDE) due to ALDH7A1 enzyme deficiency.

Evolution of Synthetic Methodologies

The synthetic utility of the 6-oxopiperidine-2-carboxylate scaffold has driven the development of various synthetic strategies. The primary approach involves the cyclization of 2-aminoadipic acid or its derivatives.

Chemical Synthesis: From Racemic Mixtures to Stereoselective Approaches

Early chemical syntheses often resulted in racemic or diastereomeric mixtures. A significant advancement in the synthesis of substituted 6-oxopiperidine-2-carboxylate derivatives involves the use of meso-dimethyl-α,α′-dibromoadipate as a starting material. This approach allows for the introduction of various substituents, leading to the formation of functionalized piperidine rings.[5] A key step in this sequence is the Pd/C-catalyzed hydrogenation to form the lactam ring.[5]

The development of stereoselective syntheses has been crucial for the exploration of these derivatives in drug discovery. Chiral auxiliaries and asymmetric catalysis are now employed to control the stereochemistry of the piperidine ring, enabling the synthesis of enantiomerically pure compounds.

Key Experimental Protocol: Synthesis of Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate

The following protocol is adapted from a known procedure for the synthesis of a tetrazole-substituted 6-oxopiperidine-2-carboxylate derivative, a class of compounds that have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[5]

Step 1: Synthesis of α-azido-α′-bromoadipate derivative A solution of meso dimethyl-α,α′-dibromoadipate in a suitable organic solvent is treated with an acetylenic compound to undergo a 1,3-dipolar cycloaddition, forming a triazole-substituted intermediate. This is followed by reaction with sodium azide to introduce the azido group.

Step 2: Reductive Cyclization The resulting α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate derivative is then subjected to catalytic hydrogenation. A typical procedure involves dissolving the compound in methanol and hydrogenating over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step achieves both the reduction of the azide to an amine and the subsequent intramolecular cyclization to form the 6-oxopiperidine-2-carboxylate core.

Detailed Procedure for Reductive Cyclization:

-

To a solution of the α-azido-α′-bromoadipate derivative (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford the desired methyl 6-oxo-5-(substituted-1H-1,2,3-triazol-1-yl)piperidine-2-carboxylate.

Characterization Data: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can be used to determine the relative stereochemistry of the substituents on the piperidine ring.[5]

Figure 2: General synthetic workflow for the preparation of substituted 6-oxopiperidine-2-carboxylate derivatives.

Medicinal Chemistry and Drug Development Applications

The 6-oxopiperidine-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities.

Neurological Disorders: Targeting NMDA Receptors

Derivatives of 2-amino-adipic acid, which can be cyclized to form the 6-oxopiperidine-2-carboxylate ring system, have been synthesized and evaluated as NMDA receptor antagonists.[5] Certain tetrazole-substituted derivatives have demonstrated selective antagonism towards NMDA receptors over AMPA receptors and were devoid of neurotoxicity in preclinical models.[5] This highlights the potential of this scaffold in the development of therapeutics for neurological conditions characterized by excitotoxicity, such as stroke and epilepsy.

A Case Study in Drug Discovery: Factor XIIa Inhibitors for Antithrombotic Therapy

A significant breakthrough in the application of the 6-oxopiperidine-2-carboxylate scaffold is in the development of inhibitors of coagulation Factor XIIa (FXIIa). FXIIa is a serine protease that initiates the intrinsic pathway of coagulation. Inhibition of FXIIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.

Milvexian (BMS-986177/JNJ-70033093) is an orally active, small molecule inhibitor of FXIIa that features a macrocyclic structure incorporating a 6-oxopiperidine-2-carboxylate-related moiety.[4][6] This compound has progressed to Phase 2 clinical trials for the prevention and treatment of thromboembolic disorders.[4][7]

Mechanism of Action: Milvexian acts as a direct, reversible inhibitor of the FXIIa active site. By blocking the activity of FXIIa, it prevents the downstream amplification of the coagulation cascade, thereby reducing thrombus formation.

Sources

- 1. First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. milvexian (BMS-986177) News - LARVOL Sigma [sigma.larvol.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of BMS-986177/JNJ-70033093 an inhibitor of FXIa in phase 2 studies for antithrombotic therapy [morressier.com]

A Technical Guide to the Stereochemistry of 6-Oxopiperidine-2-carboxylate Derivatives

Abstract

The 6-oxopiperidine-2-carboxylate scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The inherent chirality of this heterocyclic system, possessing at least one stereocenter at the C2 position, dictates that its three-dimensional arrangement profoundly influences its pharmacological and toxicological properties. This technical guide provides a comprehensive exploration of the stereochemistry of 6-oxopiperidine-2-carboxylate derivatives for researchers, scientists, and drug development professionals. We will delve into the critical aspects of stereoselective synthesis, robust analytical techniques for stereochemical assignment, and the pivotal role of stereoisomerism in biological activity, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of Stereochemistry in 6-Oxopiperidine-2-carboxylate Derivatives

The piperidine ring is a ubiquitous feature in many natural products and pharmaceutical agents.[1] When functionalized with a carboxylate at the 2-position and a lactam carbonyl at the 6-position, the resulting 6-oxopiperidine-2-carboxylate core, also known as pyroglutamic acid lactam, presents a fascinating and challenging stereochemical landscape.[2][3] The biological activity of molecules containing this scaffold is often critically dependent on the absolute configuration of its stereocenters.[4][5] Different stereoisomers can exhibit vastly different potencies, efficacies, and even entirely distinct pharmacological profiles. For instance, one enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or, in some cases, toxic.[4][6]

This guide will navigate the complexities of controlling and characterizing the stereochemistry of these important derivatives. A thorough understanding of these principles is paramount for the rational design and development of novel therapeutics with improved safety and efficacy profiles.

Stereoselective Synthesis: Strategies for Controlling Chirality

The creation of enantiomerically pure 6-oxopiperidine-2-carboxylate derivatives is a cornerstone of their application in drug discovery. Several powerful strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Synthesis

One of the most direct approaches to enantiopure 6-oxopiperidine-2-carboxylates is to start from readily available chiral building blocks, a strategy known as chiral pool synthesis.[7][8] Amino acids, such as L-glutamic acid and L-lysine, serve as excellent starting materials. For example, the intramolecular cyclization of α-aminoadipic acid, a derivative of glutamic acid, is a fundamental route to the 6-oxopiperidine-2-carboxylate core.[2] The inherent chirality of the starting amino acid is directly transferred to the final product, ensuring a specific stereochemical outcome.

Asymmetric Catalysis

Asymmetric catalysis offers an elegant and efficient means to generate chiral piperidine derivatives from achiral or racemic precursors.[9][10] This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, often with high enantioselectivity.

Several catalytic asymmetric methods have been successfully applied to the synthesis of piperidine derivatives, which can be precursors to the 6-oxopiperidine-2-carboxylate scaffold. These include:

-

Rhodium-catalyzed [2+2+2] Cycloadditions: This method allows for the construction of highly substituted piperidines with excellent enantioselectivity.[10]

-

Phosphine-catalyzed [4+2] Annulations: Chiral phosphines can catalyze the reaction of imines with allenes to furnish functionalized piperidines with good stereoselectivity.[9]

-

Asymmetric Deprotonation-Ring Expansion: This strategy provides a route to chiral β-hydroxy piperidines from N-Boc pyrrolidine.[11]

Enzymatic Resolutions

Enzymatic resolutions provide a powerful tool for the separation of racemic mixtures of piperidine derivatives.[12][13][14] Lipases, in particular, have demonstrated high enantioselectivity in the acylation or hydrolysis of piperidine-based substrates.[12][14] For instance, Candida antarctica lipase A (CAL-A) has been shown to catalyze the highly enantioselective N-acylation of piperazine-2-carboxylic acid esters, which are structurally related to the target scaffold.[12][14] This method allows for the isolation of one enantiomer in high purity, while the other can often be racemized and recycled, leading to a dynamic kinetic resolution process.

Table 1: Comparison of Stereoselective Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry. | Limited to the chirality of the available starting pool. | Availability and cost of the chiral starting material. |

| Asymmetric Catalysis | High efficiency, generation of diverse structures. | Catalyst development can be challenging and expensive. | Catalyst loading, reaction conditions, and substrate scope. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Often limited to 50% theoretical yield (for kinetic resolution). | Enzyme stability, substrate specificity, and separation of products. |

Stereochemical Analysis: Unraveling the 3D Structure

Once a stereoselective synthesis has been performed, it is crucial to accurately determine the stereochemical outcome. A combination of analytical techniques is typically employed to establish the absolute and relative stereochemistry of the 6-oxopiperidine-2-carboxylate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure and stereochemistry of organic molecules.[1] For 6-oxopiperidine-2-carboxylate derivatives, several NMR techniques are invaluable:

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the piperidine ring protons can provide information about their relative stereochemistry (cis or trans).[15][16][17]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, can establish through-space proximity between protons, which is crucial for determining the relative configuration of substituents on the ring.[15]

-

¹⁹F NMR with Chiral Probes: The use of chiral derivatizing agents or solvating agents containing fluorine can lead to the formation of diastereomeric complexes that are distinguishable by ¹⁹F NMR, allowing for the determination of enantiomeric excess (ee).[18]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. This allows for the quantification of each enantiomer and the calculation of the enantiomeric excess.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule.[19] By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

The Influence of Stereochemistry on Biological Activity

The three-dimensional shape of a molecule is a critical determinant of its interaction with biological targets such as enzymes and receptors.[4][5][20] For 6-oxopiperidine-2-carboxylate derivatives, even subtle changes in stereochemistry can lead to dramatic differences in biological activity.[6]

For example, in a study of dihydropyridine derivatives, the (+)-alpha isomer, with a specific (S,S) configuration, exhibited significantly stronger hypotensive activity than its (-)-alpha counterpart.[6] This highlights the importance of preparing and testing stereoisomerically pure compounds to fully understand their structure-activity relationships (SAR). The differential activity of stereoisomers can be attributed to factors such as:

-

Stereospecific binding to the target protein.

-

Differences in metabolic pathways , where one isomer may be metabolized more rapidly than the other.

Experimental Protocols

Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol describes a general approach for the asymmetric synthesis of a 6-oxopiperidine-2-carboxylate derivative using a chiral auxiliary-based approach, adapted from methodologies for asymmetric piperidine synthesis.[21]

-

Conjugate Addition: React a suitable α,β-unsaturated ester with a homochiral lithium amide derived from a chiral amine (e.g., (S)-N-(α-methylbenzyl)-N-(p-methoxybenzyl)amine) in an aprotic solvent like THF at low temperature (-78 °C).

-

Quenching: Quench the reaction with a suitable proton source.

-

Cyclization and Deprotection: Induce ring closure to form the piperidine ring. This can often be achieved in a one-pot procedure with concomitant N-debenzylation. For example, treatment with an oxidizing agent like ceric ammonium nitrate (CAN) followed by heating with a base such as potassium carbonate can effect cyclization.

-

Purification: Purify the resulting piperidine derivative using column chromatography.

-

Lactam Formation: Convert the piperidine derivative to the corresponding 6-oxopiperidine-2-carboxylate through selective oxidation or other appropriate functional group manipulations.

Protocol: Chiral HPLC Analysis

This protocol outlines a general procedure for determining the enantiomeric excess of a 6-oxopiperidine-2-carboxylate derivative.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable mobile phase solvent.

-

Column Selection: Choose a chiral stationary phase (CSP) known to be effective for separating similar classes of compounds. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives).

-

Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol) and flow rate to achieve baseline separation of the enantiomers.

-

Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualization of Key Concepts

Diagram: General Stereoselective Synthetic Strategies

Caption: Overview of major strategies for stereoselective synthesis.

Diagram: Workflow for Stereochemical Characterization

Caption: A typical workflow for determining the stereochemistry of a chiral compound.

Conclusion

The stereochemistry of 6-oxopiperidine-2-carboxylate derivatives is a critical parameter that profoundly impacts their biological function. A deep understanding of stereoselective synthesis, coupled with robust analytical methods for stereochemical determination, is essential for the successful development of novel therapeutics based on this important scaffold. By carefully controlling and characterizing the three-dimensional architecture of these molecules, researchers can unlock their full therapeutic potential while minimizing the risk of off-target effects and toxicity. This guide has provided a foundational overview of these key principles, offering a starting point for further exploration and innovation in this exciting area of medicinal chemistry.

References

-

Fu, G. C., & Ruble, J. C. (2004). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

-

Krische, M. J., & Skraba-Timshine, J. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

-

O'Brien, P., & Coldham, I. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

-

Bäckvall, J.-E., & Pàmies, O. (2003). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]

-

Fülöp, F., & Forró, E. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. ARKIVOC. [Link]

-

Li, X., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

-

Dupont, L., et al. (1993). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Heterocycles. [Link]

-

El-Guesmi, N., et al. (2016). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed Central. [Link]

-

Clayden, J., & O'Brien, P. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]

-

Clayden, J., & O'Brien, P. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Organic chemistry. Wikipedia. [Link]

-

Hietanen, A., et al. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. ResearchGate. [Link]

-

Marsden, S. P., & Nelson, A. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

-

PubChem. 6-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

-

CFDE Data Portal. (R)-6-Oxo-piperidine-2-carboxylic Acid((S)-6-Mercapto-1-phenylcarbamoyl-hexyl)-amide (Compound). CFDE Data Portal. [Link]

-

Wang, C., et al. (2022). Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate. Chemical Communications. [Link]

-

Arnold, F. H., & Brustad, E. M. (2019). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. PubMed Central. [Link]

-

Unknown. (n.d.). stereochemistry and biological activity of drugs. SlideShare. [Link]

-

Gelain, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central. [Link]

-

Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). HMDB. [Link]

-

Knight, D. W., et al. (2006). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry. [Link]

-

Gelain, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]

-